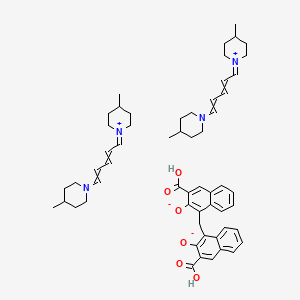
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate is a complex organic compound that belongs to the class of piperidinium derivatives. These compounds are known for their diverse applications in various fields, including chemistry, biology, medicine, and industry. The unique structure of this compound, which includes a piperidinium core with multiple substituents, makes it a subject of interest for scientific research and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate typically involves multiple steps. One common method involves the reaction of piperidine with formaldehyde and formic acid under controlled conditions. The reaction is carried out at a temperature of around 90°C for several hours, followed by the addition of hydrochloric acid to remove excess reagents. The resulting mixture is then treated with sodium hydroxide to isolate the desired product .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar reagents and conditions. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base such as sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield piperidone derivatives, while reduction can produce various piperidine-based compounds .
Scientific Research Applications
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate has numerous applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of polymers and other advanced materials.
Mechanism of Action
The mechanism of action of Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate involves its interaction with specific molecular targets and pathways. The compound can bind to various receptors and enzymes, modulating their activity and leading to specific biological effects. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
4-Methylpiperidine: A related compound with similar structural features but different functional groups.
4-(4-Methylpiperidino)pyridine: Another similar compound with a pyridine ring instead of a piperidinium core
Uniqueness
Piperidinium, 1-(5-(4-methylpiperidino)-2,4-pentadienylidene)-4-methyl-, pamoate, hydrate is unique due to its specific substituents and the presence of a pamoate group. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications .
Properties
CAS No. |
22966-85-4 |
|---|---|
Molecular Formula |
C57H72N4O6 |
Molecular Weight |
909.2 g/mol |
IUPAC Name |
3-carboxy-1-[(3-carboxy-2-oxidonaphthalen-1-yl)methyl]naphthalen-2-olate;4-methyl-1-[5-(4-methylpiperidin-1-ium-1-ylidene)penta-1,3-dienyl]piperidine |
InChI |
InChI=1S/C23H16O6.2C17H29N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-16-6-12-18(13-7-16)10-4-3-5-11-19-14-8-17(2)9-15-19/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-5,10-11,16-17H,6-9,12-15H2,1-2H3/q;2*+1/p-2 |
InChI Key |
WDRXVEYXGAMZOX-UHFFFAOYSA-L |
Canonical SMILES |
CC1CCN(CC1)C=CC=CC=[N+]2CCC(CC2)C.CC1CCN(CC1)C=CC=CC=[N+]2CCC(CC2)C.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)[O-])[O-])C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















